4-iodo-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-iodo-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a chemical compound with a complex structure that includes an iodine atom, a methyl group, a pyridine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be formed through the reaction of hydrazine with a β-diketone.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-iodo-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-iodo-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
4-iodo-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
4-iodo-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate: Similar structure but with an ester group instead of a carboxylic acid group.
Uniqueness
4-iodo-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Biological Activity
4-Iodo-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C10H8IN3O2 |
Molecular Weight | 329.09 g/mol |
IUPAC Name | This compound |
InChI Key | RPLYWBLMDOXODX-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Reaction of hydrazine with a β-diketone.
- Introduction of the Pyridine Ring : Coupling with a suitable pyridine derivative.
- Carboxylation : Introduction of the carboxylic acid group using carbon dioxide or a carboxylating agent.
Biological Activity Overview
Research indicates that compounds containing the pyrazole structure exhibit various biological activities, particularly in cancer therapy and anti-inflammatory applications.
Anticancer Activity
Recent studies have demonstrated that this compound shows promising anticancer properties. The compound has been tested against several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (breast) | 3.79 |
HepG2 (liver) | 0.71 |
A549 (lung) | 26 |
NCI-H460 (lung) | 0.08 |
These results suggest that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors that are crucial for tumor growth and survival. It is believed to modulate signaling pathways associated with cell proliferation and apoptosis, although detailed molecular pathways remain to be fully elucidated .
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in cancer treatment:
- Study on Antitumor Activity : A series of pyrazole compounds were evaluated for their cytotoxic effects on various cancer cell lines, revealing significant inhibition rates and potential for further development as anticancer agents .
- Mechanistic Insights : Research focused on the interaction of pyrazole derivatives with Aurora-A kinase, a key regulator in cell cycle progression, showed that certain derivatives exhibited IC50 values as low as 0.16 µM, indicating potent inhibitory activity .
Properties
Molecular Formula |
C10H8IN3O2 |
---|---|
Molecular Weight |
329.09 g/mol |
IUPAC Name |
4-iodo-2-methyl-5-pyridin-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8IN3O2/c1-14-9(10(15)16)7(11)8(13-14)6-4-2-3-5-12-6/h2-5H,1H3,(H,15,16) |
InChI Key |
RPLYWBLMDOXODX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=N2)I)C(=O)O |
Origin of Product |
United States |
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